molecular formula C11H9ClN2O B1292054 3-(Benzyloxy)-6-chloropyridazine CAS No. 91063-19-3

3-(Benzyloxy)-6-chloropyridazine

Cat. No.: B1292054
CAS No.: 91063-19-3
M. Wt: 220.65 g/mol
InChI Key: YRAUAJNDSLLHKM-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-6-chloropyridazine (CAS: 91063-19-3) is a pyridazine derivative with the molecular formula C₁₁H₉ClN₂O and a molecular weight of 220.66 g/mol . It features a chlorine atom at position 6 and a benzyloxy group at position 3 of the pyridazine ring. The compound is stored under inert conditions at 2–8°C due to its sensitivity to environmental degradation . Its primary application lies in pharmaceutical and agrochemical synthesis, where it serves as a versatile building block for functionalized heterocycles .

Properties

IUPAC Name

3-chloro-6-phenylmethoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-6-7-11(14-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAUAJNDSLLHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626343
Record name 3-(Benzyloxy)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91063-19-3
Record name 3-(Benzyloxy)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(Benzyloxy)-6-chloropyridazine can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-6-chloropyridazine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-(Benzyloxy)-6-chloropyridazine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyridazine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Benzyloxy)-6-chloropyridazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study the interactions of pyridazine derivatives with biological targets.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-6-chloropyridazine involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the chlorine atom can influence its electronic properties and reactivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects :

    • Benzyloxy Group (Target Compound) : Electron-donating nature stabilizes the pyridazine ring, enhancing stability for long-term storage. The benzyl group contributes to lipophilicity, favoring blood-brain barrier penetration in drug candidates .
    • Bromopyridinyloxy (BPAP) : The bromine atom and pyridine ring introduce electron-withdrawing effects, increasing reactivity in cross-coupling reactions. This makes BPAP suitable for catalytic applications .
    • Bromomethyl Group : Highly electrophilic, enabling facile alkylation but requiring low-temperature storage to prevent decomposition .
  • Ring System Modifications :

    • Imidazopyridazine derivatives (e.g., 3-Benzoyl-6-chloroimidazo[1,2-b]pyridazine) exhibit planar fused-ring systems, which enhance binding to flat enzymatic pockets (e.g., kinase ATP sites) .
    • Pyrazole-substituted analogs (e.g., 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine) introduce hydrogen-bonding capacity, improving solubility and target specificity .

Biological Activity

3-(Benzyloxy)-6-chloropyridazine is a heterocyclic organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. Its unique structure, featuring a benzyloxy group and a chlorine atom, suggests potential applications in various biological and chemical contexts. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

The synthesis of this compound typically involves the reaction of 3-hydroxy-6-chloropyridazine with benzyl bromide in the presence of a base such as potassium carbonate, often conducted in dimethylformamide (DMF) at elevated temperatures. This compound can undergo various chemical transformations, including oxidation to form benzaldehyde derivatives and substitution reactions involving the chlorine atom.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzyloxy group enhances binding affinity to certain enzymes or receptors, while the chlorine atom influences its electronic properties and reactivity.

Antimicrobial Activity

Research has indicated that derivatives of pyridazines exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that chlorinated pyridazines possess significant antibacterial activity, suggesting that the presence of chlorine could enhance this effect .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated various pyridazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that chlorinated derivatives exhibited a higher inhibition zone compared to their non-chlorinated counterparts, reinforcing the hypothesis that chlorine substitution enhances antimicrobial activity .
  • Anticancer Activity : In vitro studies on structurally related pyridazines demonstrated significant cytotoxic effects on human cancer cell lines. These compounds were found to induce cell cycle arrest and apoptosis, highlighting their potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies. Key factors influencing its efficacy include:

  • Substituent Position : The position of substituents on the pyridazine ring significantly affects biological activity.
  • Electronic Properties : The presence of electron-withdrawing groups like chlorine enhances reactivity and binding affinity to biological targets.
CompoundAntimicrobial ActivityAnticancer Activity
This compoundModeratePotential
3-Chloro-6-methylpyridazineHighSignificant
3-Phenyl-6-chloropyridazineLowModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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